![molecular formula C11H9FN2O B181903 (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone CAS No. 30148-19-7](/img/structure/B181903.png)
(2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone
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Overview
Description
“(2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone” is a chemical compound with the empirical formula C11H9FN2O . It is a solid substance . The compound is part of a class of molecules known as imidazoles, which are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “(2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone” can be represented by the SMILES stringNC(C1=CC=CC=C1F)C2=NC=CN2C.Cl
. This indicates that the molecule contains a fluorophenyl group attached to an imidazole ring, which is further connected to a methanone group. Physical And Chemical Properties Analysis
“(2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone” is a solid substance . Its molecular weight is 204.2 . The compound is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Imidazole derivatives, like (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone, are often used in the synthesis of heterocyclic compounds due to their versatile chemical properties. These compounds can serve as intermediates in the production of various pharmaceuticals and agrochemicals .
Antimicrobial Research
Compounds containing imidazole rings have shown potential in antimicrobial research. They can be synthesized and evaluated for their efficacy against a range of microbial pathogens, including bacteria and fungi .
Anti-tubercular Activity
Imidazole derivatives have been studied for their anti-tubercular activity against Mycobacterium tuberculosis. Researchers synthesize specific derivatives and measure their minimum inhibitory concentrations (MIC) to determine their effectiveness .
Pharmaceutical Testing
(2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone can be used as a reference standard in pharmaceutical testing to ensure the accuracy and quality of drug formulations .
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, including enzyme inhibition, receptor antagonism, and ion channel modulation .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
properties
IUPAC Name |
(2-fluorophenyl)-(1-methylimidazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-7-6-13-11(14)10(15)8-4-2-3-5-9(8)12/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHRYUUOKSCFMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360979 |
Source
|
Record name | (2-FLUOROPHENYL)(1-METHYL-1H-IMIDAZOL-2-YL)METHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone | |
CAS RN |
30148-19-7 |
Source
|
Record name | (2-FLUOROPHENYL)(1-METHYL-1H-IMIDAZOL-2-YL)METHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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